Phenol, 4,4'-cyclohexylidenebis[2-methyl-
Overview
Description
Phenol, 4,4'-cyclohexylidenebis[2-methyl-], is a compound that is part of a broader class of phenolic compounds with various methyl substitutions. These compounds are of interest due to their potential applications in catalytic processes, synthesis of complex molecules, and their relevance in understanding reaction mechanisms. The studies on these compounds involve exploring their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of methyl-substituted phenols and related compounds has been explored through various methods. One approach involves the regioselective methylthiomethylation of phenols using the Corey-Kim reagent, which yields methylthiomethyl cyclohexadienones in satisfactory yields . Another method includes the reaction of sterically hindered phenols with phosphorylated methylidenequinones, leading to products of electrophilic substitution . Additionally, the direct alkylation of phenols has been developed to synthesize substituted cyclohexenones, which can be further processed into cyclohexadienones . These synthetic routes provide access to a range of phenolic compounds with diverse substituents.
Molecular Structure Analysis
The molecular structure of these compounds is crucial for understanding their reactivity and properties. For instance, the absolute configuration and optical purity of 4-methyl-4-phenyl-2-cyclohexenone were determined through chemical correlation, revealing that the compound has an (R) configuration . The molecular structure influences the reaction pathways and the outcome of the synthesis, as seen in the stereochemical studies.
Chemical Reactions Analysis
Methyl-substituted phenols undergo various chemical reactions, including hydrodeoxygenation, which can lead to aromatic compounds or partially or completely hydrogenated cyclohexanes . The reaction mechanisms are influenced by the electrostatic potentials and valence orbital ionization potentials of the reactants. Other reactions include cycloalkylation of phenol with methylcycloalkenes , photochemical rearrangements of cyclohexadienones to produce highly substituted phenols , and [4 + 2] cycloaromatization for phenol annulation . These reactions are essential for the functionalization and transformation of phenolic compounds into valuable derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures and the substituents present. The studies have shown that the adsorption constant and reaction rate constants for hydrodeoxygenation are affected by methyl-group substitution, which is attributed to changes in the electrostatic potential and orbitals rather than steric effects . The properties of these compounds are also influenced by the presence of different functional groups, as seen in the synthesis of phosphorylated derivatives and the preparation of enantiomerically enriched cyclohexadienones .
Scientific Research Applications
Catalytic Asymmetric Dearomatization Reactions
Phenols are integral in both industrial and academic contexts, particularly in constructing highly functionalized cyclohexadienones via dearomatization reactions. Challenges exist in achieving asymmetric catalytic methods while maintaining selectivity and overcoming the loss of aromaticity (Wu, Zhang, & You, 2016).
Catalysts for Oxidation Reactions
Copper(II) complexes derived from phenols have been synthesized and demonstrated to be active catalysts for the oxidation of cyclohexane and toluene, using hydrogen peroxide as the oxidant. These reactions produce important industrial compounds such as cyclohexanol, cyclohexanone, benzyl alcohol, and benzaldehyde (Roy & Manassero, 2010).
Selective Hydrogenation to Cyclohexanone
A novel catalyst consisting of Pd nanoparticles supported on mesoporous graphitic carbon nitride has shown high activity in the selective hydrogenation of phenol to cyclohexanone, an important intermediate in the manufacture of polyamides, under mild conditions (Wang et al., 2011).
Environmental Contaminant Degradation
Phenol derivatives have been utilized by bacteria like Sphingomonas xenophaga Bayram for growth, highlighting a novel metabolic pathway for the degradation of environmental contaminants such as nonylphenols (Gabriel et al., 2005).
Intramolecular Hydrogen Bridge Studies
Studies on Schiff bases derived from phenols have contributed to understanding the proton transfer equilibrium in intramolecular hydrogen bridges, which is crucial for designing molecules with specific electronic properties (Filarowski, Koll, & Głowiak, 2002).
Catalytic Hydrodeoxygenation
Phenols with methyl substitutions have been studied for their catalytic hydrodeoxygenation, yielding insights into reaction mechanisms and molecular properties influencing adsorption and reaction rates (Massoth et al., 2006).
Safety And Hazards
Phenol, 4,4’-cyclohexylidenebis[2-methyl-] should be handled with care. It is recommended to use personal protective equipment, avoid creating or spreading dust, remove all sources of ignition, and take precautionary measures against static discharge . It is also advised not to eat, drink, or smoke when using this product .
properties
IUPAC Name |
4-[1-(4-hydroxy-3-methylphenyl)cyclohexyl]-2-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-14-12-16(6-8-18(14)21)20(10-4-3-5-11-20)17-7-9-19(22)15(2)13-17/h6-9,12-13,21-22H,3-5,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOBELCYOCEECO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074954 | |
Record name | Phenol, 4,4'-cyclohexylidenebis[2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Phenol, 4,4'-cyclohexylidenebis[2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Phenol, 4,4'-cyclohexylidenebis[2-methyl- | |
CAS RN |
2362-14-3 | |
Record name | 1,1-Bis(4-hydroxy-3-methylphenyl)cyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2362-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenol, 4,4'-cyclohexylidenebis(2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2362-14-3 | |
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Record name | Phenol, 4,4'-cyclohexylidenebis[2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4,4'-cyclohexylidenebis[2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-cyclohexylidenedi-o-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.374 | |
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Record name | 4,4'-Cyclohexylidenedi-o-cresol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW8LG6KU6K | |
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Synthesis routes and methods
Procedure details
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